2-Amino-4-chlorobenzothiazole hydrobromide
Overview
Description
2-Amino-4-chlorobenzothiazole hydrobromide is a derivative of 2-aminobenzothiazole, a compound that forms the backbone of various biologically active molecules and natural products. The core structure of 2-aminobenzothiazole is known for its prevalence in pharmaceuticals and its potential in synthesizing a wide range of chemical entities with diverse biological activities .
Synthesis Analysis
The synthesis of 2-aminobenzothiazoles can be achieved through several methods. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, leading to the formation of 2-aminobenzothiazoles with the extrusion of sulfur monoxide . Another method includes the reaction of 2-chlorobenzothiazoles with primary amines under transition-metal-free and solvent-free conditions, which can be switched from mono- to di-heteroarylation by adding sodium hydride . Additionally, 2-chloro-6-chloromethylbenzothiazole, a related compound, can be synthesized from ethyl 4-aminobenzonic through a series of reactions including cyclization and chlorination .
Molecular Structure Analysis
The molecular structure of 2-aminobenzothiazoles and their derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of synthesized compounds from the reaction of 2-aminobenzothiazoles with ethylene chlorohydrin was established based on X-ray diffraction, PMR, IR, UV, and mass spectra . Similarly, the structures of intermediates and related compounds like 2-chloro-6-chloromethylbenzothiazole were confirmed by 1H NMR and 13C NMR spectrum .
Chemical Reactions Analysis
2-Aminobenzothiazoles undergo a variety of chemical reactions. They can react with ethylene chlorohydrin, leading to the formation of unexpected products such as 3-β-chloroethylbenzothiazolin-2-one and other complex structures . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities, as demonstrated by the synthesis of aminothiazole compounds through aminization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzothiazoles and their derivatives are influenced by their molecular structure. For example, the synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea showcases the formation of compounds with different substituents, which can affect their physical properties such as solubility and melting points . The preparation of molecular cocrystals of 2-amino-5-chlorobenzooxazole with various carboxylic acids also highlights the importance of intermolecular associations in determining the physical properties of these compounds .
Scientific Research Applications
Corrosion Inhibition
- Adsorption Behavior and Corrosion Inhibition : 2-Amino-4-chlorobenzothiazole has been investigated for its inhibitory effects on the corrosion of metals. In a study by Sayın, Jafari, and Mohsenifar (2016), its application in protecting carbon steel in acidic environments was demonstrated, showcasing its potential as a corrosion inhibitor. It was found to be effective in reducing the corrosion rate, suggesting its practical application in industrial settings where metal corrosion is a concern (Sayın, Jafari, & Mohsenifar, 2016).
- Inhibition in H2SO4 Solution : Another study by Chen (2020) highlighted the efficiency of 2-Amino-4-chlorobenzothiazole as a corrosion inhibitor for X65 steel in sulfuric acid. The research showed significant inhibition efficiency, further validating its use in industrial applications (Chen, 2020).
Antibacterial Properties
- Antibacterial Zn(II) Compounds : Mahmood-ul-hassan, Chohan, and Supuran (2002) explored the antibacterial properties of 2-Amino-4-chlorobenzothiazole through its conversion into Zn(II) chelates. These compounds demonstrated significant antibacterial activity against various bacterial species, indicating the potential of 2-Amino-4-chlorobenzothiazole in the development of antibacterial agents (Mahmood-ul-hassan, Chohan, & Supuran, 2002).
Synthesis of Compounds
- Hantzsch-Based Synthesis : Facchinetti et al. (2015) described a solvent-free protocol for the synthesis of various compounds, including those containing 2-Amino-4-chlorobenzothiazole. This research underscores its role in facilitating the eco-friendly synthesis of important compounds (Facchinetti et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1,3-benzothiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S.BrH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXACNSRSDYMOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181529 | |
Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chlorobenzothiazole hydrobromide | |
CAS RN |
27058-83-9 | |
Record name | 2-Benzothiazolamine, 4-chloro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27058-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzothiazol-2-amine monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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